N-(2-((3-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Description

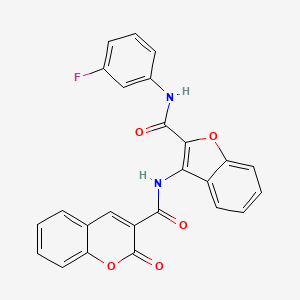

“N-(2-((3-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide” is a synthetic small molecule featuring a benzofuran scaffold fused with a chromene-3-carboxamide core. The compound contains a 3-fluorophenylcarbamoyl group at the 2-position of the benzofuran ring and a 2-oxo-2H-chromene-3-carboxamide moiety at the 3-position. The fluorine atom at the 3-position of the phenyl ring likely enhances electronegativity and influences binding interactions compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-[2-[(3-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15FN2O5/c26-15-7-5-8-16(13-15)27-24(30)22-21(17-9-2-4-11-20(17)32-22)28-23(29)18-12-14-6-1-3-10-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSHEIDEMNKKLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzofuran moiety with a chromene core, which is known for its diverse pharmacological properties. The presence of the fluorophenyl group may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4g | HCC1806 | 5.93 | Induces apoptosis |

| 4g | HeLa | 5.61 | Induces apoptosis |

| 22 | HT29 | <1.0 | Inhibits proliferation |

These results suggest that similar compounds may exert their effects through apoptosis induction and inhibition of key signaling pathways, such as VEGFR-2, which is crucial for tumor angiogenesis .

The mechanisms underlying the biological activity of this class of compounds often involve:

- Apoptosis Induction : Compounds trigger programmed cell death in cancer cells, which is essential for effective cancer therapy.

- VEGFR Inhibition : Inhibition of vascular endothelial growth factor receptor (VEGFR) signaling can reduce tumor growth and metastasis.

- Cell Cycle Arrest : Some derivatives may interfere with cell cycle progression, leading to reduced proliferation rates.

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the benzofuran and chromene rings significantly affect biological activity:

- Electron-donating groups (e.g., methyl groups) at specific positions enhance anticancer activity.

- Fluorine substitution on the phenyl ring increases potency against certain cancer types due to improved binding affinity to target proteins.

Case Studies

A notable case study involved testing a series of benzofuran-based chalcone derivatives, where compound 4g demonstrated superior activity against HCC1806 and HeLa cell lines, with IC50 values indicating strong cytotoxicity . The study also included molecular docking simulations that confirmed effective binding to VEGFR-2, underscoring the importance of structural features in enhancing biological activity.

Comparison with Similar Compounds

N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

- Key Difference : Fluorine substitution at the 4-position of the phenyl ring instead of the 3-position.

- Impact : The 4-fluoro analog (CAS: 847409-63-6) shares the same molecular formula (C25H15FN2O5) but exhibits distinct electronic and steric properties. The 4-fluoro substitution may alter hydrogen bonding and π-π stacking interactions in target binding compared to the 3-fluoro derivative .

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12)

- Key Difference : Replacement of the benzofuran-3-fluorophenylcarbamoyl group with a sulfamoylphenyl substituent.

- This compound was synthesized via condensation in acetic acid with sodium acetate, a method distinct from the target compound’s likely multi-step synthesis .

N-(4-Fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

- Key Difference : Incorporation of a 4-fluorobenzyl and furanmethyl group instead of the benzofuran-fluorophenylcarbamoyl motif.

Physicochemical and Pharmacokinetic Properties

- Target Compound : Predicted logP ~3.5 (moderate lipophilicity) due to the benzofuran and fluorophenyl groups.

- 4-Fluoro Analog : Similar logP but altered dipole moments due to fluorine positioning.

- Sulfamoylphenyl Derivative (12) : Lower logP (~2.8) owing to the polar sulfamoyl group, suggesting better aqueous solubility .

Crystallographic and Structural Data

- N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide : Single-crystal X-ray studies (R factor = 0.049) reveal planar chromene-carboxamide systems, supporting the rigidity of the target compound’s core. Substituents like the 3-fluorophenyl group may introduce torsional strain, affecting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.